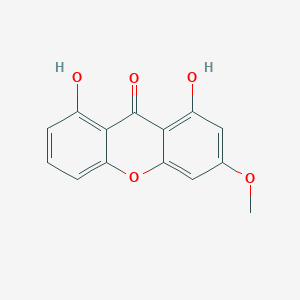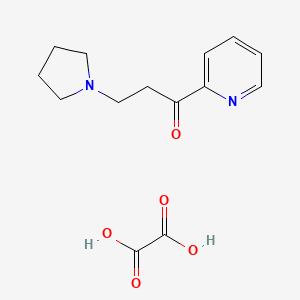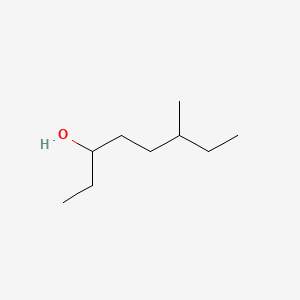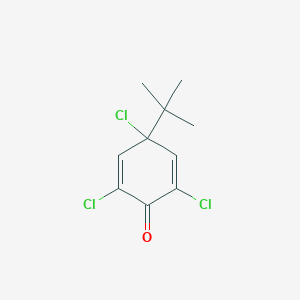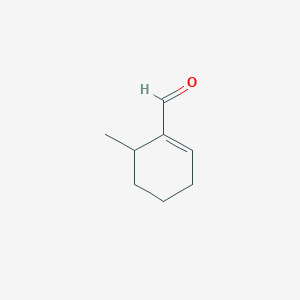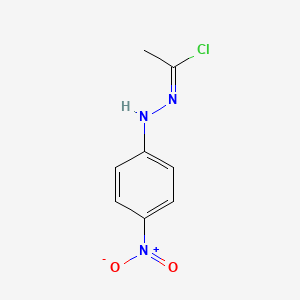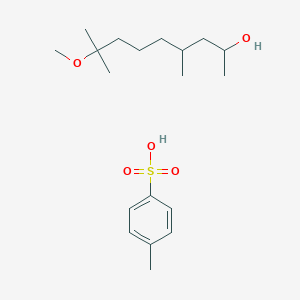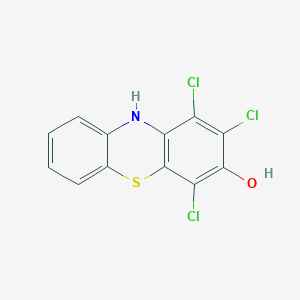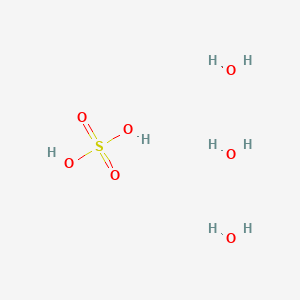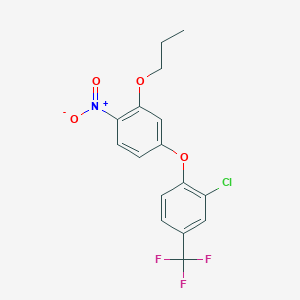
2-Chloro-1-(4-nitro-3-propoxyphenoxy)-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(4-nitro-3-propoxyphenoxy)-4-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic compounds. It features a benzene ring substituted with chloro, nitro, propoxy, and trifluoromethyl groups. These functional groups impart unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-nitro-3-propoxyphenoxy)-4-(trifluoromethyl)benzene typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the benzene ring.
Halogenation: Addition of the chloro group.
Etherification: Formation of the propoxy group through a nucleophilic substitution reaction.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-nitro-3-propoxyphenoxy)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or acids.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Scientific Research Applications
2-Chloro-1-(4-nitro-3-propoxyphenoxy)-4-(trifluoromethyl)benzene may have applications in:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of aromatic compounds on biological systems.
Medicine: Possible applications in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Use in the production of specialty chemicals, agrochemicals, or materials science.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-nitro-3-propoxyphenoxy)-4-(trifluoromethyl)benzene would depend on its specific application. Generally, the compound’s functional groups interact with molecular targets through various pathways, such as:
Binding to enzymes or receptors: Modulating their activity.
Participating in redox reactions: Affecting cellular processes.
Interacting with nucleic acids: Influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene
- 2-Chloro-1-(4-nitro-3-methoxyphenoxy)-4-(trifluoromethyl)benzene
- 2-Chloro-1-(4-nitro-3-ethoxyphenoxy)-4-(trifluoromethyl)benzene
Uniqueness
The presence of the propoxy group in 2-Chloro-1-(4-nitro-3-propoxyphenoxy)-4-(trifluoromethyl)benzene may impart unique solubility, reactivity, and biological activity compared to its analogs. This makes it a compound of interest for specific applications where these properties are advantageous.
Properties
CAS No. |
42874-04-4 |
|---|---|
Molecular Formula |
C16H13ClF3NO4 |
Molecular Weight |
375.72 g/mol |
IUPAC Name |
2-chloro-1-(4-nitro-3-propoxyphenoxy)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C16H13ClF3NO4/c1-2-7-24-15-9-11(4-5-13(15)21(22)23)25-14-6-3-10(8-12(14)17)16(18,19)20/h3-6,8-9H,2,7H2,1H3 |
InChI Key |
QWXVISKOUHUPOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



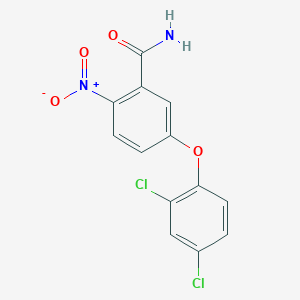
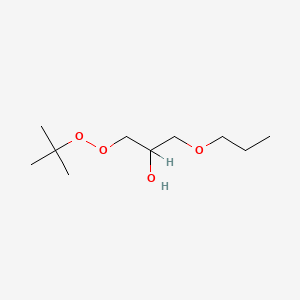
![methyl 2-[(1R)-2-oxocyclopentyl]acetate](/img/structure/B14662373.png)
